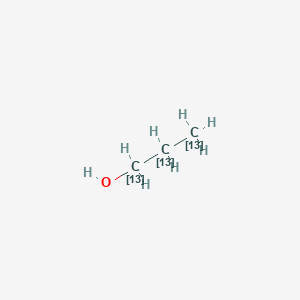

1-Propanol-13C3

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1,2,3-13C3)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDERNNFJNOPAEC-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2]O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745923 | |

| Record name | (~13~C_3_)Propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.073 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-91-1 | |

| Record name | (~13~C_3_)Propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propanol-13C3 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 1-Propanol-13C3, a stable isotope-labeled compound, detailing its chemical structure, properties, and significant applications in scientific research, particularly within the pharmaceutical and drug development sectors.

Introduction to this compound

This compound is the isotopically labeled form of 1-propanol where all three carbon atoms have been substituted with the carbon-13 (¹³C) stable isotope.[1] This complete labeling results in a mass shift of +3 atomic mass units compared to its unlabeled counterpart, making it a powerful tool for tracer studies in various analytical applications, especially those involving mass spectrometry and NMR spectroscopy.[1] While chemically identical to standard 1-propanol, its distinct mass allows for the precise tracking and quantification of its metabolic fate in biological systems.

Chemical Structure

The fundamental structure of this compound consists of a three-carbon chain with a hydroxyl (-OH) group attached to one of the terminal carbons, classifying it as a primary alcohol.[2] The key distinction from the endogenous compound is the isotopic enrichment of its carbon backbone.

Physicochemical Properties

The physical properties of this compound are nearly identical to those of unlabeled 1-propanol. The primary difference lies in its molecular weight due to the presence of the heavier ¹³C isotopes.

| Property | 1-Propanol (Unlabeled) | This compound |

| Molecular Formula | C₃H₈O[2][3][4] | ¹³C₃H₈O |

| Molecular Weight | 60.10 g/mol [3] | 63.07 g/mol [1][5] |

| Appearance | Colorless liquid[2][3] | Colorless liquid |

| Odor | Mild, alcohol-like[2][3] | Mild, alcohol-like |

| Boiling Point | 97-98 °C[2] | ~97-98 °C |

| Melting Point | -126 °C[2] | ~-126 °C |

| Density | 0.803 g/mL[2] | Slightly higher than 0.803 g/mL |

| CAS Number | 71-23-8[5] | 1173020-91-1[1][5] |

Applications in Research and Drug Development

The primary utility of this compound stems from its role as a stable isotope tracer in metabolic research. Unlabeled 1-propanol is utilized as a solvent in the pharmaceutical industry for resins and cellulose esters and sometimes as a disinfecting agent.[2][4] The labeled variant, however, is a sophisticated tool for quantitative analysis.

Metabolic Flux Analysis (MFA)

Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon.[1] In metabolic research, ¹³C-labeled substrates like this compound are introduced into cellular systems or organisms to trace the flow of carbon atoms through metabolic pathways.[1] This technique, known as Metabolic Flux Analysis (MFA), is critical in drug development for understanding how a therapeutic agent may alter cellular metabolism in both target cells and off-target tissues.

Elucidating Metabolic Pathways

By tracking the incorporation of the ¹³C atoms from this compound into various downstream metabolites, researchers can elucidate and quantify the activity of specific metabolic pathways. The metabolism of 1-propanol proceeds via its oxidation to propionaldehyde and then to propionic acid, which is subsequently converted to propionyl-CoA.[1] This intermediate serves as a key entry point into the central carbon metabolism through the tricarboxylic acid (TCA) cycle.[1]

Experimental Protocols

The following section outlines a generalized experimental protocol for a ¹³C-Metabolic Flux Analysis study utilizing this compound.

General Workflow for ¹³C-MFA

The core of the experiment involves introducing the tracer, allowing it to be metabolized, and then analyzing the resulting distribution of the ¹³C label in key metabolites.

Detailed Methodology

-

Cell Culture and Tracer Introduction: Cells of interest are cultured under controlled conditions. At a designated time, the standard growth medium is replaced with a medium containing a known concentration of this compound.

-

Metabolic Labeling: The cells are incubated with the ¹³C-labeled substrate for a duration sufficient to achieve isotopic steady-state, meaning the labeling pattern in the metabolites of interest is stable.

-

Metabolite Extraction: To halt enzymatic activity, the cells are rapidly quenched, often using cold methanol or other solvent mixtures. Intracellular metabolites are then extracted.

-

Mass Spectrometry Analysis: The extracted metabolites are analyzed using mass spectrometry (typically GC-MS or LC-MS). The instrument measures the mass-to-charge ratio of the metabolite fragments.

-

Data Interpretation: The presence of ¹³C atoms from this compound in downstream metabolites results in a predictable mass shift. For example, the fragment [CH₂OH]⁺ from unlabeled 1-propanol has an m/z of 31, while the corresponding [¹³CH₂OH]⁺ fragment from the labeled compound would be observed at m/z 32.[1] The relative abundances of these different mass isotopomers are measured to determine the extent and pattern of ¹³C incorporation.[1]

-

Flux Calculation: The measured mass isotopomer distributions are then fed into computational models that use iterative algorithms to estimate the flow (flux) through the relevant metabolic pathways.[1]

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development. Its utility as a stable isotope tracer enables precise and quantitative investigation of metabolic pathways. By providing a clear window into the metabolic alterations induced by disease or therapeutic intervention, this compound aids in the identification of novel drug targets, the elucidation of mechanisms of action, and the overall advancement of pharmaceutical research.

References

- 1. This compound | 1173020-91-1 | Benchchem [benchchem.com]

- 2. 1-Propanol - Wikipedia [en.wikipedia.org]

- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Applications of Propanol - GeeksforGeeks [geeksforgeeks.org]

- 5. ð-Propanol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6011-0.1 [isotope.com]

An In-depth Technical Guide to 1-Propanol-13C3: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Propanol-13C3, a stable isotope-labeled compound crucial for a variety of research applications. This document details experimental protocols for its synthesis and analysis, and illustrates its utility in metabolic research through detailed diagrams.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of 1-propanol where all three carbon atoms are the 13C isotope. This labeling results in a mass shift of +3 compared to the unlabeled compound, making it an invaluable tracer in mass spectrometry-based studies.[1][2]

Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | ¹³C₃H₈O | [2] |

| Molecular Weight | 63.07 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [4] |

| Odor | Sharp, musty, like rubbing alcohol | [4] |

| Boiling Point | 97 °C (lit.) | [2][5] |

| Melting Point | -127 °C (lit.) | [2][5] |

| Density | 0.843 g/mL at 25 °C | [2] |

| Flash Point | 15 °C (closed cup) | [2] |

Chemical and Spectroscopic Properties of this compound

| Property | Value | Source |

| CAS Number | 1173020-91-1 | [1][2] |

| Isotopic Purity | ≥99 atom % ¹³C | [2] |

| Chemical Purity | ≥98% | [3] |

| InChI Key | BDERNNFJNOPAEC-VMIGTVKRSA-N | [1][2] |

| SMILES String | [13CH3][13CH2][13CH2]O | [2] |

| Mass Shift | M+3 | [2] |

Key Chemical Reactions

This compound undergoes the typical reactions of a primary alcohol. These reactions are fundamental to its application in chemical synthesis and as a metabolic tracer.

-

Oxidation: Oxidation of this compound can yield either [13C3]propionaldehyde or [13C3]propionic acid, depending on the oxidizing agent and reaction conditions.

-

Esterification: Reaction with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst results in the formation of the corresponding [13C3]propyl ester.

-

Dehydration: Acid-catalyzed dehydration of this compound produces [13C3]propene.

-

Combustion: Complete combustion of this compound yields ¹³CO₂ and H₂O.

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of [13C3]Propionaldehyde

This protocol is adapted from industrial processes for the synthesis of 1-propanol.

Materials:

-

[13C3]Propionaldehyde

-

Nickel-based catalyst (e.g., highly dispersed nickel on a support)

-

Hydrogen gas (high purity)

-

Anhydrous solvent (e.g., ethanol or isopropanol)

-

High-pressure reactor (autoclave)

Procedure:

-

Catalyst Activation: The nickel-based catalyst is reduced in the reactor under a stream of hydrogen gas at an elevated temperature, as specified by the manufacturer.

-

Reaction Setup: The activated catalyst is suspended in the anhydrous solvent within the high-pressure reactor. The system is then sealed and purged with nitrogen, followed by hydrogen.

-

Hydrogenation: A solution of [13C3]propionaldehyde in the same solvent is introduced into the reactor. The reactor is pressurized with hydrogen to a designated pressure (e.g., 0.5 MPa) and heated to the reaction temperature (e.g., 383 K).[1] The reaction mixture is stirred vigorously to ensure efficient contact between the reactants and the catalyst.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: Upon completion, the reactor is cooled to room temperature and the excess hydrogen is carefully vented. The catalyst is removed by filtration.

-

Purification: The resulting solution containing this compound is purified by fractional distillation to remove the solvent and any byproducts. The purity of the final product should be assessed by GC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Purification of this compound

For applications requiring highly pure and anhydrous this compound, further purification steps may be necessary.

Materials:

-

Synthesized this compound

-

Drying agent (e.g., anhydrous magnesium sulfate, molecular sieves)

-

Fractional distillation apparatus

Procedure:

-

Drying: The crude this compound is treated with a suitable drying agent to remove residual water. For instance, it can be refluxed over calcium oxide (CaO) for several hours followed by distillation.

-

Fractional Distillation: The dried this compound is then subjected to careful fractional distillation. The fraction boiling at approximately 97 °C is collected.

-

Storage: The purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.

13C NMR Spectroscopy of this compound

Objective: To confirm the isotopic labeling pattern and assess the chemical environment of the carbon atoms.

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer.

-

Solvent: A deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

Technique: A standard one-dimensional 13C NMR experiment with proton decoupling is typically performed. Given the high 13C enrichment, signal-to-noise will be excellent, allowing for rapid data acquisition.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Decoupling: Broadband proton decoupling (e.g., 'garp' or 'waltz16').

-

Relaxation Delay (d1): A sufficient delay (e.g., 2-5 seconds) should be used to allow for full relaxation of the 13C nuclei, although for qualitative analysis, a shorter delay may be acceptable.

-

Number of Scans (ns): Due to the high isotopic enrichment, a small number of scans will be sufficient.

-

Expected Spectrum: The 13C NMR spectrum of this compound will show three distinct signals, corresponding to the three non-equivalent carbon atoms. Due to the high 13C concentration, 13C-13C coupling will be observable, leading to splitting of the signals. This is in contrast to a 13C NMR spectrum of unlabeled 1-propanol where such coupling is statistically insignificant.

Mandatory Visualizations

References

- 1. CN113713817A - Method for preparing n-propanol by hydrogenation of propionaldehyde under catalysis of nickel-based catalyst - Google Patents [patents.google.com]

- 2. CN100590108C - Production process of n-propanol by hydrogenation of propionaldehyde over copper-zinc catalyst - Google Patents [patents.google.com]

- 3. Hydrolysis - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. youtube.com [youtube.com]

Synthesis and Isotopic Purity of 1-Propanol-¹³C₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 1-Propanol-¹³C₃, a stable isotope-labeled compound valuable in metabolic research, drug development, and environmental studies. This document details synthetic methodologies, protocols for determining isotopic enrichment, and presents relevant data in a clear, structured format.

Introduction

1-Propanol-¹³C₃ is an isotopologue of 1-propanol where all three carbon atoms are the ¹³C isotope. This labeling provides a distinct mass shift, making it a powerful tracer for in vivo and in vitro studies. Its applications include metabolic flux analysis, mechanistic studies of enzymatic reactions, and as an internal standard in quantitative mass spectrometry-based assays. The synthesis of high-purity 1-Propanol-¹³C₃ is critical for the accuracy and reliability of these applications.

Synthetic Routes

The synthesis of 1-Propanol-¹³C₃ can be achieved through several pathways, primarily involving the use of ¹³C-labeled precursors. The two most common and effective methods are the reduction of a fully labeled carboxylic acid derivative and a Grignard reaction with a labeled electrophile.

Reduction of Propionic Acid-¹³C₃

A robust and straightforward method for the synthesis of 1-Propanol-¹³C₃ is the reduction of commercially available Propionic acid-¹³C₃. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this transformation.

Reaction Scheme:

¹³CH₃¹³CH₂¹³COOH + LiAlH₄ → ¹³CH₃¹³CH₂¹³CH₂OH

This method offers a high yield and a direct route to the desired product, with the isotopic label already incorporated in the starting material.

Grignard Synthesis

An alternative and versatile approach is the Grignard reaction. This method involves the reaction of a ¹³C-labeled Grignard reagent with a single-carbon electrophile, or a ¹²C Grignard reagent with a ¹³C-labeled electrophile. For full labeling, a two-carbon ¹³C-labeled Grignard reagent can be reacted with a single-carbon ¹³C-labeled source. A common strategy involves the reaction of ethylmagnesium bromide-¹³C₂ with formaldehyde-¹³C.

Reaction Scheme:

¹³CH₃¹³CH₂MgBr + ¹³CH₂O → ¹³CH₃¹³CH₂¹³CH₂OMgBr ¹³CH₃¹³CH₂¹³CH₂OMgBr + H₃O⁺ → ¹³CH₃¹³CH₂¹³CH₂OH

This method allows for the modular construction of the labeled propanol.

Experimental Protocols

Synthesis of 1-Propanol-¹³C₃ via Reduction of Propionic Acid-¹³C₃

Materials:

-

Propionic acid-¹³C₃ (isotopic purity ≥ 99 atom % ¹³C)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, heating mantle, and distillation apparatus

Procedure:

-

A solution of Propionic acid-¹³C₃ (1.0 g) in anhydrous diethyl ether (20 mL) is prepared in a dropping funnel.

-

A stirred suspension of LiAlH₄ (0.6 g, a slight excess) in anhydrous diethyl ether (30 mL) is placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution of Propionic acid-¹³C₃ is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is heated to reflux for 2 hours to ensure the complete reduction.

-

The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water (1 mL), followed by 15% aqueous sodium hydroxide (1 mL), and then water again (3 mL).

-

The resulting granular precipitate of aluminum salts is removed by filtration.

-

The ether solution is dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation at atmospheric pressure.

-

The resulting 1-Propanol-¹³C₃ is purified by fractional distillation.

Table 1: Expected Yield and Purity of 1-Propanol-¹³C₃ via Reduction

| Parameter | Value |

| Starting Material | Propionic acid-¹³C₃ |

| Isotopic Purity of Starting Material | ≥ 99 atom % ¹³C |

| Expected Chemical Yield | 85-95% |

| Expected Isotopic Purity | ≥ 99 atom % ¹³C |

Isotopic Purity Analysis

The determination of the isotopic purity of 1-Propanol-¹³C₃ is crucial to validate the synthesis and for its application as a tracer. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy can be used to determine the isotopic purity.

In the ¹H NMR spectrum of 1-Propanol-¹³C₃, the protons on each carbon will be split by the directly attached ¹³C nucleus (¹J_CH coupling) and, to a lesser extent, by the adjacent ¹³C nuclei (²J_CCH and ³J_CCCH couplings). The absence of a significant singlet peak at the chemical shift corresponding to unlabeled 1-propanol indicates high isotopic enrichment. The isotopic purity can be estimated by comparing the integral of the satellite peaks (due to ¹³C-H coupling) to the integral of any residual singlet peak.

Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a small amount of the purified 1-Propanol-¹³C₃ in a deuterated solvent (e.g., CDCl₃, D₂O).

-

Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for quantitative integration.

-

Data Analysis: Integrate the signals corresponding to the protons of the labeled propanol and any residual unlabeled propanol. The isotopic enrichment is calculated as: Isotopic Enrichment (%) = [Integral(labeled)] / [Integral(labeled) + Integral(unlabeled)] * 100

A quantitative ¹³C NMR spectrum is a direct method to assess isotopic purity.[1][2] In a proton-decoupled ¹³C NMR spectrum of 1-Propanol-¹³C₃, three main signals will be observed, corresponding to the three carbon atoms. The presence of any signals at the chemical shifts of natural abundance ¹²C would indicate incomplete labeling. For quantitative analysis, it is crucial to acquire the spectrum under conditions that ensure the signal intensity is directly proportional to the number of nuclei.[3][4][5]

Protocol for Quantitative ¹³C NMR Analysis:

-

Sample Preparation: Prepare a concentrated sample of 1-Propanol-¹³C₃ in a deuterated solvent. The addition of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can help to shorten the long ¹³C relaxation times and allow for faster acquisition.[3]

-

Acquisition: Use a pulse sequence with a 90° pulse and a long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) to ensure full relaxation between scans. Inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE) while maintaining a decoupled spectrum.[4]

-

Data Analysis: Integrate the signals for the ¹³C atoms. The absence of signals at the expected positions for ¹²C-propanol confirms high isotopic purity.

Table 2: Typical NMR Parameters for Isotopic Purity Analysis

| Parameter | ¹H NMR | Quantitative ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ with Cr(acac)₃ |

| Pulse Angle | 30-90° | 90° |

| Relaxation Delay (D1) | 5-10 s | ≥ 5 * T₁ (or ~30-60 s without relaxation agent) |

| Decoupling | N/A | Inverse-gated proton decoupling |

| Number of Scans | 16-64 | 128-1024 (or more, depending on concentration) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining isotopic enrichment.[6] The sample is first separated by gas chromatography and then ionized and analyzed by a mass spectrometer. The mass spectrum of 1-Propanol-¹³C₃ will show a molecular ion peak (M⁺) at m/z 63, corresponding to the fully labeled molecule (¹³C₃H₈O). The unlabeled 1-propanol has a molecular ion at m/z 60.

Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of 1-Propanol-¹³C₃ in a volatile solvent (e.g., methanol, dichloromethane).

-

GC Separation: Use a suitable capillary column (e.g., a polar column like a wax-type or a non-polar column like a 5% phenyl-methylpolysiloxane) to achieve good separation of 1-propanol from any impurities.

-

Mass Spectrometry: Acquire mass spectra in electron ionization (EI) mode. Monitor the ion currents for the molecular ions of the labeled (m/z 63) and unlabeled (m/z 60) propanol, as well as characteristic fragment ions.

-

Data Analysis: The isotopic purity is determined by the relative abundance of the mass peaks corresponding to the labeled and unlabeled species. Isotopic Purity (%) = [Abundance(m/z 63)] / [Abundance(m/z 60) + Abundance(m/z 61) + Abundance(m/z 62) + Abundance(m/z 63)] * 100

Table 3: GC-MS Parameters for Isotopic Purity Analysis

| Parameter | Value |

| GC Column | e.g., DB-WAX (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | e.g., 40 °C (2 min), then ramp to 200 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 30-100 |

Visualizations

Caption: Synthetic pathways to 1-Propanol-¹³C₃.

Caption: Workflow for isotopic purity analysis.

Conclusion

The synthesis of high-purity 1-Propanol-¹³C₃ is readily achievable through established organic chemistry methodologies, with the reduction of ¹³C-labeled propionic acid being a particularly efficient route. Careful execution of the synthesis and purification, followed by rigorous isotopic purity analysis using NMR and GC-MS, is essential for ensuring the quality of the final product for its intended applications in research and development. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of 1-Propanol-¹³C₃.

References

- 1. Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accurate quantitative isotopic 13C NMR spectroscopy for the determination of the intramolecular distribution of 13C in glucose at natural abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 4. nmr.ceitec.cz [nmr.ceitec.cz]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isotopomer analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1-Propanol-13C3 Safety, Handling, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and a detailed overview of the application of 1-Propanol-13C3 as a metabolic tracer. The information is intended to support researchers and professionals in the safe and effective use of this isotopically labeled compound in drug development and metabolic studies.

Safety Data and Handling Precautions

The safety profile of this compound is considered analogous to that of unlabeled 1-propanol. The isotopic labeling with Carbon-13 does not alter the chemical reactivity or toxicological properties of the molecule. Therefore, the following safety data, derived from the Safety Data Sheet (SDS) of 1-propanol, should be strictly adhered to.

Hazard Identification

1-Propanol is classified as a hazardous substance. The primary hazards are:

-

Flammability: Highly flammable liquid and vapor.[1][2] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2]

-

Serious Eye Damage: Causes serious eye damage upon contact.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1][2][3]

GHS Hazard Pictograms:

-

Flame

-

Corrosion

-

Exclamation Mark

Signal Word: Danger

Hazard Statements:

-

H225: Highly flammable liquid and vapor.[1]

Quantitative Safety Data

The following tables summarize key quantitative safety and physical property data for 1-propanol.

Table 1: Exposure Limits

| Jurisdiction | Parameter | Value |

| ACGIH (USA) | TWA | 100 ppm |

| NIOSH (USA) | TWA | 200 ppm (500 mg/m³) |

| NIOSH (USA) | STEL | 250 ppm (625 mg/m³) |

| OSHA (USA) | TWA | 200 ppm (500 mg/m³) |

TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit[1][4]

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₃H₈O |

| Molecular Weight | 60.1 g/mol |

| Appearance | Colorless liquid |

| Odor | Alcoholic |

| Melting Point | -127 °C (-197 °F) |

| Boiling Point | 97 °C (207 °F) |

| Flash Point | 15 °C (59 °F) |

| Density | 0.804 g/cm³ at 25 °C (77 °F) |

| Solubility in Water | Miscible |

| log Pow (Octanol/Water) | 0.2 |

[1]

Handling and Storage Precautions

Engineering Controls:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1]

-

Ground and bond containers and receiving equipment to prevent static discharge.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Hand Protection: Use nitrile or chloroprene rubber gloves.[1] Check with the glove supplier for breakthrough times.[5]

-

Skin and Body Protection: Wear flame-retardant, antistatic protective clothing.[1]

-

Respiratory Protection: If vapors or aerosols are generated, use a respirator with an appropriate filter for organic vapors (e.g., Type A filter).[1]

Handling:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

-

Avoid breathing mist or vapors.[1]

-

Avoid contact with skin and eyes.[5]

-

Use only non-sparking tools.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat and sources of ignition.[1]

-

Store locked up.[1]

Metabolic Pathway of 1-Propanol

1-Propanol is primarily metabolized in the liver. The metabolic pathway involves a two-step oxidation process, analogous to the metabolism of ethanol. The use of this compound allows for the tracing of the carbon backbone through these metabolic transformations.

-

Oxidation to Propionaldehyde: In the first step, 1-propanol is oxidized to propionaldehyde. This reaction is catalyzed by alcohol dehydrogenase (ADH), a zinc-containing enzyme found in the liver and other tissues. This is the rate-limiting step in the metabolism of 1-propanol.

-

Oxidation to Propionic Acid: Propionaldehyde is then rapidly oxidized to propionic acid by aldehyde dehydrogenase (ALDH).

-

Entry into Central Metabolism: Propionic acid can then be converted to propionyl-CoA, which can subsequently enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.

The following diagram illustrates the primary metabolic pathway of this compound.

Experimental Protocols for In Vivo Tracer Studies

The following is a representative experimental protocol for an in vivo study to investigate the metabolism of this compound in a rat model. This protocol is adapted from a study by Banijamali et al. (1999) which investigated the metabolism of a similar 13C-labeled three-carbon alcohol.[1]

Objective

To identify and quantify the metabolites of this compound in rat urine following oral administration, in order to elucidate its metabolic fate.

Materials

-

This compound (purity >98%)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for urine collection

-

Vehicle for administration (e.g., water or corn oil)

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Nuclear magnetic resonance (NMR) spectrometer

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

Detailed Methodologies

1. Animal Handling and Dosing:

-

Acclimatize male Sprague-Dawley rats to metabolic cages for 48 hours prior to the study. The cages allow for the separate collection of urine and feces.

-

Prepare a dosing solution of this compound in a suitable vehicle (e.g., water).

-

Administer a single oral dose of this compound to the rats via gavage. A typical dose might range from 50 to 200 mg/kg body weight.

2. Sample Collection:

-

Collect urine samples at specified time intervals, for example: 0-8 hours, 8-24 hours, 24-48 hours, and 48-96 hours post-dose.

-

Record the volume of urine collected for each interval.

-

Store the urine samples at -80 °C until analysis.

3. Sample Preparation:

-

Thaw the urine samples on ice.

-

Centrifuge the samples to remove any particulate matter.

-

For LC-MS analysis, dilute an aliquot of the supernatant with an appropriate solvent (e.g., water or mobile phase).

-

For NMR analysis, an aliquot of the urine may be used directly or after lyophilization and reconstitution in D₂O.

4. LC-MS Analysis for Metabolite Profiling:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Run a gradient from low to high organic phase to separate metabolites of varying polarities.

-

-

Mass Spectrometry:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

-

Operate in both positive and negative ion modes to detect a wider range of metabolites.

-

Look for the characteristic mass shift corresponding to the incorporation of three 13C atoms in the parent compound and its metabolites.

-

Use tandem mass spectrometry (MS/MS) to fragment the ions of interest and aid in structural elucidation.

-

5. NMR Analysis for Structural Confirmation:

-

Acquire 13C NMR spectra of the urine samples.

-

The presence of signals with characteristically large one-bond 13C-13C coupling constants can confirm the intact 13C backbone in metabolites.

-

Two-dimensional NMR techniques (e.g., HSQC, HMBC) can be used to further elucidate the structure of novel metabolites.

6. Data Analysis:

-

Process the LC-MS data to identify peaks corresponding to 13C-labeled metabolites.

-

Quantify the metabolites by integrating the peak areas from the chromatograms.

-

Use the NMR data to confirm the structures of the identified metabolites.

-

Map the identified metabolites onto the known metabolic pathways of 1-propanol to trace the metabolic fate of the 13C label.

Conclusion

This compound is a valuable tool for researchers in drug development and metabolic studies. Its use as a stable isotope tracer allows for the detailed investigation of metabolic pathways and the effects of xenobiotics on these pathways. Adherence to the safety and handling precautions outlined in this guide is essential for its safe use in a laboratory setting. The provided experimental protocol offers a framework for designing and conducting in vivo studies to explore the metabolic fate of this compound.

References

- 1. Identification of metabolites of [1,2,3-(13)C]Propargyl alcohol in rat urine by (13)C NMR and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interpretation of non-invasive breath tests using 13C-labeled substrates - a preliminary report with 13C-methacetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of metabolites of [1,2,3-13C]propargyl alcohol in rat urine by 13C NMR and mass spectrometry | RTI [rti.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Abundance of Carbon-13 Stable Isotopes for Researchers and Drug Development Professionals

An in-depth exploration of the significance, measurement, and application of the natural abundance of carbon-13 in scientific research and pharmaceutical development. This guide provides a comprehensive overview of the stable isotope carbon-13 (¹³C), from its fundamental properties to its advanced applications in tracing metabolic pathways and elucidating drug mechanisms. Detailed experimental protocols, quantitative data, and visual workflows are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to leverage the power of ¹³C in their work.

Introduction to Carbon-13

Carbon, the cornerstone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C). While ¹²C is the more abundant form, accounting for approximately 98.9% of all carbon, ¹³C makes up about 1.1%[1][2]. Unlike the radioactive isotope carbon-14, ¹³C is stable and does not decay over time, making it a safe and invaluable tracer in biological and chemical studies[2]. Its slightly greater mass, due to an extra neutron in its nucleus, allows it to be distinguished from ¹²C by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This subtle difference forms the basis of a wide array of applications, particularly in the fields of metabolomics, drug development, and environmental science.

Quantitative Natural Abundance of Carbon-13

The natural abundance of ¹³C is not entirely uniform across all materials. Biological processes, such as photosynthesis, can lead to isotopic fractionation, resulting in slight variations in the ¹³C/¹²C ratio in different organisms and tissues. These variations are often expressed in "delta" notation (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. The table below summarizes the typical natural abundance of ¹³C in various biological materials.

| Biological Material | Natural Abundance of ¹³C (%) | Typical δ¹³C (‰) vs. VPDB |

| General Natural Abundance | ~1.1 | Not Applicable |

| Human Tissues | ||

| Whole Blood | Varies with diet | -26 to -24 |

| Plasma | Varies with diet | -26 to -24 |

| Red Blood Cells | Varies with diet | -26 to -24 |

| Urine | Varies with diet | Varies |

| Feces | Varies with diet | Varies |

| Plants | ||

| C3 Plants (e.g., wheat, rice) | ~1.07 | -30 to -22 |

| C4 Plants (e.g., maize, sugarcane) | ~1.09 | -15 to -10 |

| Other | ||

| Atmospheric CO₂ | ~1.1 | ~ -8 |

Experimental Protocols for Measuring Carbon-13 Abundance

Accurate measurement of ¹³C abundance is critical for its application as a tracer. The two primary analytical techniques employed are Isotope Ratio Mass Spectrometry (IRMS) and Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is a highly sensitive technique for determining the precise ratio of ¹³C to ¹²C in a sample.

Methodology:

-

Sample Preparation:

-

Biological samples (e.g., tissues, cells, biofluids) are first lyophilized (freeze-dried) to remove water.

-

The dried sample is then homogenized to a fine powder.

-

For bulk isotope analysis, a small amount of the powdered sample is weighed into a tin or silver capsule.

-

For compound-specific isotope analysis, the target compound is first isolated and purified using techniques like chromatography.

-

-

Combustion and Gas Purification:

-

The encapsulated sample is introduced into a combustion furnace of an elemental analyzer, where it is combusted at a high temperature (typically >1000°C) in the presence of oxygen.

-

This process converts all organic carbon into carbon dioxide (CO₂) gas.

-

The resulting gases are then passed through a series of purification traps to remove any interfering gases (e.g., water, nitrogen oxides).

-

-

Isotope Ratio Measurement:

-

The purified CO₂ gas is introduced into the ion source of the mass spectrometer.

-

In the ion source, the CO₂ molecules are ionized.

-

The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

-

Collectors simultaneously measure the ion beams corresponding to the different isotopologues of CO₂ (i.e., ¹²CO₂, ¹³CO₂, and sometimes ¹²C¹⁶O¹⁷O).

-

The ratio of the ion currents directly corresponds to the isotopic ratio of the sample.

-

-

Data Analysis:

-

The measured isotope ratio is compared to that of a calibrated reference material (e.g., VPDB).

-

The results are typically expressed in delta (δ¹³C) notation.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy

¹³C-NMR spectroscopy provides information about the specific position of ¹³C atoms within a molecule, making it a powerful tool for elucidating metabolic pathways.

Methodology:

-

Sample Preparation:

-

Biological samples are typically extracted to isolate the metabolites of interest. Common extraction methods use solvents like methanol, chloroform, and water.

-

The extract is then dried and reconstituted in a deuterated solvent (e.g., D₂O, CDCl₃) to minimize solvent interference in the NMR spectrum.

-

The reconstituted sample is transferred to an NMR tube.

-

-

NMR Data Acquisition:

-

The NMR tube is placed in the NMR spectrometer.

-

A ¹³C-NMR experiment is performed. This typically involves applying a series of radiofrequency pulses and observing the response of the ¹³C nuclei.

-

Common ¹³C-NMR experiments include proton-decoupled ¹³C NMR, which provides a single peak for each unique carbon atom, and DEPT (Distortionless Enhancement by Polarization Transfer), which can distinguish between CH, CH₂, and CH₃ groups.

-

-

Data Processing and Analysis:

-

The raw NMR data (Free Induction Decay or FID) is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is then phased and baseline corrected.

-

The chemical shifts of the peaks in the spectrum are referenced to a standard (e.g., tetramethylsilane, TMS).

-

The positions (chemical shifts) and intensities of the peaks provide information about the structure and relative abundance of the different carbon atoms in the sample.

-

Applications in Drug Development and Research

The ability to trace the fate of ¹³C-labeled compounds makes this stable isotope an invaluable tool in drug development and metabolic research.

Metabolism Studies

By introducing a drug candidate labeled with ¹³C, researchers can track its metabolic fate in vitro or in vivo. Analysis of metabolites by mass spectrometry or NMR allows for the identification of metabolic pathways, the characterization of metabolic products, and the assessment of metabolic stability.

Pharmacokinetic Studies

Stable isotope labeling can be used to determine key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). For instance, by administering a ¹³C-labeled drug and measuring the appearance of the label in blood, urine, and feces over time, a complete picture of the drug's disposition in the body can be obtained.

Target Engagement and Mechanism of Action Studies

¹³C-labeled substrates can be used to probe the activity of specific enzymes or metabolic pathways that are targeted by a drug. A change in the metabolic flux through a pathway in the presence of the drug can provide evidence of target engagement and help to elucidate the drug's mechanism of action.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and relationships involved in ¹³C-based research. The following diagrams, created using the DOT language, illustrate key processes.

Caption: Workflow for ¹³C analysis using Isotope Ratio Mass Spectrometry (IRMS).

Caption: General workflow for Stable Isotope-Resolved Metabolomics (SIRM).

Caption: Tracing ¹³C-labeled glucose through central carbon metabolism.

Conclusion

The natural abundance of the stable isotope carbon-13 provides a powerful and versatile tool for researchers, scientists, and drug development professionals. Its application as a tracer enables the detailed investigation of metabolic pathways, the elucidation of drug mechanisms, and the robust characterization of pharmacokinetic properties. By employing sophisticated analytical techniques such as IRMS and ¹³C-NMR, and by leveraging the principles of stable isotope-resolved metabolomics, the scientific community can continue to unravel the complexities of biological systems and accelerate the development of new and effective therapeutics.

References

Unveiling Cellular Dynamics: An In-depth Technical Guide to Stable Isotope Labeling in Research

For researchers, scientists, and drug development professionals, understanding the intricate and dynamic processes within a cell is paramount. Stable isotope labeling (SIL) has emerged as a powerful and indispensable tool, offering a window into the complex world of cellular function. By replacing common atoms with their heavier, non-radioactive counterparts, SIL allows for the precise tracking and quantification of molecules, providing unparalleled insights into metabolic pathways, protein dynamics, and the mechanisms of drug action.

This technical guide provides a comprehensive overview of the core principles of stable isotope labeling, detailed methodologies for key experimental techniques, and a summary of quantitative data to aid in experimental design and analysis.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique where atoms in a molecule are replaced with their stable (non-radioactive) isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). These heavier isotopes do not alter the physicochemical properties of the molecules they are incorporated into, allowing them to be traced through complex biological systems without perturbing their natural behavior[1][2]. The key principle lies in the mass difference between the labeled and unlabeled molecules, which can be accurately detected and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy[3][4].

This ability to differentiate between isotopically distinct molecules enables researchers to perform a wide array of quantitative experiments, from measuring protein synthesis and degradation rates to elucidating the intricate networks of metabolic pathways[5][6]. In drug development, SIL is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, providing critical data on a drug's fate within an organism[2][3][7].

Key Techniques in Stable Isotope Labeling

Several powerful techniques have been developed that leverage the principles of stable isotope labeling. These methods can be broadly categorized into metabolic labeling, where isotopes are incorporated through cellular metabolism, and chemical labeling, where isotopes are chemically attached to molecules of interest.

Metabolic Labeling

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique for quantitative proteomics[1][6]. In SILAC, two populations of cells are cultured in media containing either the natural ("light") or a heavy isotope-labeled essential amino acid (e.g., ¹³C₆-Arginine, ¹³C₆¹⁵N₂-Lysine)[8][9]. Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population[6]. The two cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control), combined, and the proteins extracted and analyzed by mass spectrometry. The relative abundance of a protein under the two conditions is determined by comparing the signal intensities of the light and heavy peptide pairs[5][10].

¹³C Metabolic Flux Analysis (¹³C-MFA): This technique is the gold standard for quantifying the rates (fluxes) of metabolic reactions within a cell[11][12]. Cells are cultured with a ¹³C-labeled substrate, typically glucose. As the labeled substrate is metabolized, the ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using MS or NMR, it is possible to reconstruct the flow of carbon through the metabolic network and calculate the flux through each reaction[5][11].

Chemical Labeling

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT): iTRAQ and TMT are chemical labeling techniques used for multiplexed quantitative proteomics. In these methods, peptides from different samples (up to 8 for iTRAQ and 18 for TMTpro) are labeled with isobaric tags. These tags have the same total mass, meaning the labeled peptides are indistinguishable in the initial mass scan (MS1). However, upon fragmentation in the mass spectrometer (MS/MS), the tags release reporter ions of different masses, and the intensity of these reporter ions corresponds to the relative abundance of the peptide in each sample.

Quantitative Data in Stable Isotope Labeling

Accurate quantitative data is the cornerstone of stable isotope labeling experiments. The following tables summarize key quantitative parameters for the techniques discussed.

| Isotope | Labeled Amino Acid | Mass Shift (Da) |

| ¹³C₆ | Arginine (Arg) | 6 |

| ¹³C₆¹⁵N₄ | Arginine (Arg) | 10 |

| ¹³C₆ | Lysine (Lys) | 6 |

| ¹³C₆¹⁵N₂ | Lysine (Lys) | 8 |

| ⁴H₂ | Lysine (Lys) | 4 |

| Table 1: Common Amino Acids and their Mass Shifts in SILAC Experiments.[9] |

| Tag | Reporter Ion m/z |

| iTRAQ 4-plex | 114, 115, 116, 117 |

| iTRAQ 8-plex | 113, 114, 115, 116, 117, 118, 119, 121 |

| TMT 6-plex | 126, 127, 128, 129, 130, 131 |

| TMT 10-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131 |

| TMTpro 16-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N |

| TMTpro 18-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N, 134C, 135N |

| Table 2: Reporter Ion Masses for iTRAQ and TMT Reagents. |

| Technique | Precision (CV%) | Accuracy | Multiplexing |

| SILAC | High (<15%) | High | Low (typically 2-3 plex, up to 5-plex) |

| iTRAQ | Moderate (15-30%) | Moderate (ratio compression) | Medium (4 or 8-plex) |

| TMT | Moderate (15-30%) | Moderate (ratio compression) | High (up to 18-plex) |

| Label-Free | Lower (>20%) | Variable | High (theoretically unlimited) |

| Table 3: Comparison of Precision and Accuracy of Quantitative Proteomic Techniques. SILAC generally offers the highest precision and accuracy due to in-vivo labeling and co-analysis of samples from an early stage.[8][9] |

Experimental Protocols

Detailed and robust experimental protocols are critical for the success of stable isotope labeling experiments. Below are generalized protocols for the key techniques.

SILAC Experimental Protocol

-

Cell Culture and Labeling:

-

Culture two populations of cells in parallel.

-

For the "light" population, use standard cell culture medium.

-

For the "heavy" population, use SILAC medium deficient in a specific amino acid (e.g., Arginine and Lysine) and supplement it with the corresponding heavy isotope-labeled amino acids (e.g., ¹³C₆-Arg and ¹³C₆¹⁵N₂-Lys).

-

Culture the cells for at least five to six doublings to ensure >99% incorporation of the heavy amino acids. Verify incorporation efficiency by mass spectrometry on a small aliquot of protein extract.

-

-

Experimental Treatment:

-

Once fully labeled, treat one cell population with the experimental condition (e.g., drug) while the other serves as a control.

-

-

Sample Harvesting and Mixing:

-

Harvest both cell populations.

-

Count the cells and mix equal numbers of cells from the light and heavy populations. Alternatively, lyse the cells, quantify the protein concentration, and mix equal amounts of protein.

-

-

Protein Extraction and Digestion:

-

Lyse the mixed cell pellet and extract the proteins.

-

Reduce and alkylate the proteins.

-

Digest the proteins into peptides using an enzyme such as trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the peptide pairs (light and heavy) using specialized software. The ratio of the intensities of the heavy to light peptides for a given protein reflects its relative abundance change between the two conditions.

-

iTRAQ/TMT Experimental Protocol

-

Protein Extraction and Digestion:

-

Extract proteins from each of your experimental samples (e.g., different cell treatments, time points, or patient samples).

-

Quantify the protein concentration for each sample.

-

Take an equal amount of protein from each sample and perform in-solution or in-gel digestion with trypsin.

-

-

Peptide Labeling:

-

Resuspend the dried peptides from each sample in the labeling buffer provided with the iTRAQ or TMT kit.

-

Add the appropriate iTRAQ or TMT reagent to each sample. Each sample will be labeled with a unique tag.

-

Incubate to allow the labeling reaction to complete.

-

Quench the reaction.

-

-

Sample Pooling and Fractionation:

-

Combine the labeled peptide samples into a single mixture.

-

For complex samples, it is recommended to fractionate the pooled peptides using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze each fraction by LC-MS/MS.

-

The mass spectrometer will isolate and fragment the pooled, isobarically labeled peptides.

-

In the MS/MS spectrum, identify the peptide sequence from the fragment ions and quantify the relative abundance from the intensities of the low-mass reporter ions.

-

¹³C-Metabolic Flux Analysis Protocol

-

Experimental Design and ¹³C-Tracer Selection:

-

Define the metabolic network of interest.

-

Choose a ¹³C-labeled substrate (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) that will provide the most information about the fluxes of interest.

-

-

Cell Culture and Labeling:

-

Culture cells in a defined medium containing the ¹³C-labeled substrate.

-

Ensure the cells reach a metabolic and isotopic steady state. This typically requires several cell doublings.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolism to prevent changes in metabolite levels during sample processing. This is often done using cold methanol.

-

Extract the intracellular metabolites.

-

-

Derivatization and Analysis:

-

For GC-MS analysis, metabolites often need to be derivatized to make them volatile.

-

Analyze the mass isotopomer distributions of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS/MS.

-

-

Flux Calculation:

-

Use specialized software to fit the measured mass isotopomer distributions to a metabolic model of the cell.

-

This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.

-

Visualizing Workflows and Pathways

Understanding the logical flow of experiments and the biological pathways under investigation is crucial. The following diagrams, generated using the DOT language, illustrate these concepts.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 3. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 4. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC < Proteomics [medicine.yale.edu]

- 5. SILAC 代谢标记系统 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 6. Multi-Omics Profiling Identifies Apolipoprotein E as an Important Regulator of Steroidogenesis in Bactrian Camel Poll Glands During the Breeding Season [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dovepress.com [dovepress.com]

An In-depth Technical Guide to the Key Differences Between 12C and 13C Propanol for Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of advanced scientific research, particularly in drug development and metabolic studies, the nuanced differences between isotopic forms of molecules, or isotopologues, are of paramount importance. This guide provides a comprehensive technical overview of the core distinctions between propanol containing the common carbon-12 (¹²C) isotope and its stable, heavier counterpart, carbon-13 (¹³C) propanol. Understanding these differences is crucial for leveraging the power of isotopic labeling in experimental design and data interpretation.

Fundamental Physicochemical Differences

The primary distinction between ¹²C and ¹³C propanol lies in the atomic mass of the carbon atoms. The ¹²C isotope has six protons and six neutrons, while the ¹³C isotope possesses an additional neutron, resulting in a greater atomic mass.[1][2] This seemingly minor difference gives rise to subtle variations in the physical and chemical properties of the respective propanol molecules.

While extensive experimental data directly comparing the physical properties of exclusively ¹²C-propanol and various ¹³C-labeled propanols is limited, the following tables provide a comparison between natural abundance 1-propanol (predominantly ¹²C) and commercially available, fully ¹³C-labeled 1-propanol. It is important to note that the properties of partially labeled propanol would fall between these values.

Table 1: Comparison of Physical Properties

| Property | 1-Propanol (Natural Abundance, primarily ¹²C) | 1-Propanol-¹³C₃ |

| Molecular Formula | C₃H₈O | ¹³C₃H₈O |

| Molar Mass | 60.10 g/mol [3][4] | 63.07 g/mol [5] |

| Boiling Point | 97.2 °C[3][6] | 97 °C |

| Melting Point | -127 °C[7][8] | -127 °C |

| Density | 0.803 g/mL at 25 °C[4] | 0.843 g/mL at 25 °C |

The increased mass of ¹³C propanol leads to a slightly higher density. The boiling and melting points, however, show negligible differences for practical laboratory purposes.

Spectroscopic Distinctions: The Power of ¹³C in NMR

The most significant and experimentally exploited difference between ¹²C and ¹³C propanol lies in their nuclear magnetic properties. The ¹²C nucleus has a nuclear spin of 0, rendering it NMR-inactive. In contrast, the ¹³C nucleus possesses a nuclear spin of 1/2, making it NMR-active. This fundamental difference is the cornerstone of ¹³C NMR spectroscopy.

Table 2: Spectroscopic Properties

| Property | ¹²C Propanol | ¹³C Propanol |

| Nuclear Spin (I) | 0 | 1/2 |

| NMR Activity | Inactive | Active |

| Natural Abundance | ~98.9% | ~1.1% |

Due to the low natural abundance of ¹³C, obtaining a ¹³C NMR spectrum of an unlabeled compound requires a sensitive spectrometer and often longer acquisition times. However, by synthesizing propanol with enriched ¹³C content, researchers can dramatically enhance the signal-to-noise ratio, enabling a wide array of advanced NMR experiments.

The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atom. In 1-propanol, there are three distinct carbon environments, leading to three signals in the ¹³C NMR spectrum.

Table 3: Typical ¹³C NMR Chemical Shifts for 1-Propanol

| Carbon Atom | Chemical Shift (δ) in ppm (relative to TMS) |

| C1 (-CH₂OH) | ~64 ppm |

| C2 (-CH₂-) | ~26 ppm |

| C3 (-CH₃) | ~10 ppm |

Note: These values are approximate and can vary slightly depending on the solvent and other experimental conditions.

Experimental Protocols: Utilizing ¹³C Propanol in Research

The unique properties of ¹³C propanol make it an invaluable tool in various experimental contexts, particularly as a tracer in metabolic studies and for mechanistic investigations of chemical reactions.

Quantitative ¹³C NMR Spectroscopy

Quantitative ¹³C NMR can be used to determine the degree of ¹³C enrichment at specific carbon positions within a molecule.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the ¹³C-labeled propanol or a biological extract containing its metabolites in a suitable deuterated solvent (e.g., CDCl₃, D₂O).[9]

-

Add a known concentration of an internal standard for quantification if necessary.

-

To ensure accurate quantification, a paramagnetic relaxation agent like chromium (III) acetylacetonate (Cr(acac)₃) can be added to shorten the long ¹³C relaxation times (T₁).[10]

-

-

NMR Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

To suppress the Nuclear Overhauser Effect (NOE), which can lead to inaccurate signal integration, use an inverse-gated decoupling pulse sequence.[11]

-

Ensure a sufficiently long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to allow for full magnetization recovery between scans.[11]

-

-

Data Analysis:

-

Integrate the signals corresponding to the different carbon atoms.

-

The relative integrals of the signals will be proportional to the number of ¹³C nuclei at each position.

-

Mass Spectrometry for Isotopic Analysis

Mass spectrometry (MS) is a highly sensitive technique for detecting and quantifying isotopically labeled compounds based on their mass-to-charge ratio (m/z).

Methodology:

-

Sample Preparation:

-

For biological samples, extract the metabolites of interest. This may involve protein precipitation and liquid-liquid or solid-phase extraction.[12]

-

The sample can be derivatized to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS).

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer. Common ionization techniques include electrospray ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS) and electron ionization (EI) for GC-MS.

-

Acquire the mass spectrum. The molecular ion peak for ¹³C-labeled propanol will be shifted to a higher m/z value compared to ¹²C propanol. For each incorporated ¹³C atom, the mass increases by approximately 1.00335 Da.

-

-

Data Analysis:

Applications in Drug Development and Metabolic Research

The ability to track the fate of ¹³C atoms makes ¹³C-labeled propanol a powerful tool for elucidating metabolic pathways and understanding drug metabolism.

When ¹³C-propanol is introduced into a biological system, it is metabolized by enzymes, and the ¹³C label is incorporated into downstream metabolites. By analyzing the distribution of the ¹³C label in these metabolites using NMR or MS, researchers can map the flow of carbon through a metabolic network.

Propanol Metabolism

1-propanol is primarily metabolized in the liver. The main pathway involves its oxidation to propionaldehyde, which is then further oxidized to propionic acid. Propionic acid can then enter central metabolic pathways, such as the Krebs cycle, after being converted to propionyl-CoA.

References

- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 2. 1-Propanol-1-13C | C3H8O | CID 12201039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propanol | C3H8O | CID 1031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Propanol - Wikipedia [en.wikipedia.org]

- 5. ð-Propanol (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-6011-0.1 [isotope.com]

- 6. Propanol - Sciencemadness Wiki [sciencemadness.org]

- 7. chembk.com [chembk.com]

- 8. 1-Propanol-1-13C 13C 99atom 84615-47-4 [sigmaaldrich.com]

- 9. docbrown.info [docbrown.info]

- 10. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. uab.edu [uab.edu]

- 13. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Propanol-13C3 for Researchers and Drug Development Professionals

Introduction

1-Propanol-13C3 is a stable isotope-labeled form of 1-propanol where all three carbon atoms are replaced with the carbon-13 (¹³C) isotope. This isotopic enrichment makes it a powerful tool in metabolic research, particularly in the fields of drug development, microbiology, and environmental science. Its primary applications lie in metabolic flux analysis and compound-specific isotope analysis, enabling researchers to trace the metabolic fate of 1-propanol and understand complex biochemical pathways. This guide provides an in-depth overview of the commercial availability of this compound, its applications, and detailed experimental methodologies.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers. The most common isotopic purity offered is 99 atom % ¹³C. Availability and packaging may vary between suppliers, and for larger quantities, it is often recommended to inquire about bulk stocking.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number | Isotopic Purity | Available Quantities |

| --INVALID-LINK-- | 1173020-91-1 | 99 atom % ¹³C | Custom packaging available upon request |

| --INVALID-LINK-- | 1173020-91-1 | 99% | 0.1 g |

| --INVALID-LINK-- | 1173020-91-1 | Not specified | Inquire for details |

Table 2: Product Specifications for this compound (Typical)

| Property | Value |

| Linear Formula | ¹³CH₃¹³CH₂¹³CH₂OH |

| Molecular Weight | 63.07 g/mol |

| Appearance | Colorless liquid |

| Storage Temperature | Room temperature, away from light and moisture |

Core Applications and Experimental Protocols

The primary utility of this compound lies in its application as a tracer in metabolic studies. The key techniques where it is employed are ¹³C-Metabolic Flux Analysis (¹³C-MFA) and Compound Specific Isotope Analysis (CSIA).

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing a ¹³C-labeled substrate like this compound into a biological system, researchers can trace the incorporation of the ¹³C atoms into downstream metabolites. The distribution of these isotopes is then measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Pathway of 1-Propanol

The metabolism of 1-propanol in biological systems generally proceeds through its oxidation to propionaldehyde, followed by further oxidation to propionic acid. Propionic acid is then activated to propionyl-CoA, which serves as an entry point into the central carbon metabolism via its conversion to methylmalonyl-CoA and subsequently to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[1]

Experimental Workflow for ¹³C-MFA

The following diagram outlines a typical workflow for a ¹³C-MFA experiment using this compound.

Detailed Experimental Protocol for ¹³C-MFA

While the specific details will vary depending on the biological system and research question, a general protocol for a ¹³C-MFA experiment is as follows:

-

Cell Culture and Labeling:

-

Culture cells in a defined medium to ensure a steady metabolic state.

-

Introduce this compound as the labeled substrate at a known concentration. The concentration should be optimized to ensure sufficient labeling without causing toxicity.

-

Continue the culture for a duration sufficient to achieve isotopic steady state, meaning the isotopic labeling of intracellular metabolites is stable.

-

-

Metabolite Quenching and Extraction:

-

Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by quickly exposing the cells to a cold solvent, such as methanol at -20°C.

-

Extract the intracellular metabolites using a suitable solvent system, for example, a mixture of methanol, chloroform, and water.

-

-

Sample Preparation for Analysis:

-

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, metabolites often require derivatization to increase their volatility.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR analysis, derivatization may not be necessary.

-

-

Analytical Measurement:

-

Analyze the extracted metabolites using GC-MS, LC-MS, or NMR to determine the mass isotopomer distributions.

-

-

Data Analysis and Flux Estimation:

-

Process the raw analytical data to correct for natural isotope abundances and determine the fractional labeling of each metabolite.

-

Use specialized software (e.g., INCA, Metran) to estimate the metabolic fluxes by fitting the experimental labeling data to a metabolic network model.

-

Compound Specific Isotope Analysis (CSIA)

CSIA is a technique used to determine the isotopic composition of individual compounds in a complex mixture. In the context of this compound, CSIA can be used to track its degradation in environmental samples or to distinguish between different sources of propanol. The principle behind CSIA is that enzymatic reactions often exhibit a kinetic isotope effect, where molecules containing the lighter isotope (¹²C) react slightly faster than those with the heavier isotope (¹³C). This leads to a change in the ¹³C/¹²C ratio of the remaining substrate and the product.

Logical Relationship in CSIA

The following diagram illustrates the logical relationship between isotopic fractionation and the determination of degradation pathways in CSIA.

Detailed Experimental Protocol for CSIA

-

Sample Collection:

-

Collect samples (e.g., groundwater, soil, or biological cultures) containing propanol.

-

-

Extraction and Purification:

-

Extract the propanol from the sample matrix using an appropriate method, such as purge and trap or solid-phase microextraction (SPME).

-

Purify the extracted propanol to remove any interfering compounds.

-

-

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) Analysis:

-

Inject the purified propanol into a gas chromatograph to separate it from other volatile organic compounds.

-

The eluting propanol is then combusted to CO₂ in a combustion furnace.

-

The resulting CO₂ is introduced into an isotope ratio mass spectrometer to measure the ¹³C/¹²C ratio.

-

-

Data Analysis and Interpretation:

-

Calculate the delta (δ) value, which represents the deviation of the sample's isotope ratio from that of an international standard.

-

By comparing the δ¹³C values of propanol from different samples or at different time points, the extent and mechanism of degradation can be inferred.

-

Conclusion

This compound is an indispensable tool for researchers in drug development, metabolic engineering, and environmental science. Its commercial availability from reputable suppliers ensures access to high-quality material for reproducible experimental results. The application of ¹³C-MFA and CSIA using this compound provides unparalleled insights into the complexities of metabolic pathways and the fate of xenobiotics in biological and environmental systems. The detailed methodologies and workflows provided in this guide serve as a comprehensive resource for scientists looking to leverage the power of stable isotope labeling in their research.

References

A Technical Guide to 13C NMR Spectroscopy for Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fundamental principles and practical applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for isotopically labeled compounds. It is designed to provide researchers, scientists, and professionals in drug development with a comprehensive understanding of this powerful analytical technique.

Core Principles of 13C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a technique used to determine the structure of organic molecules by providing information about the carbon skeleton. Unlike the most abundant carbon isotope, 12C, which is NMR-inactive due to its even number of protons and neutrons, the 13C isotope possesses a nuclear spin that makes it detectable by NMR.[1] However, the low natural abundance of 13C (approximately 1.1%) results in a significantly lower signal-to-noise ratio compared to 1H NMR, often necessitating longer acquisition times or the use of 13C-labeled compounds to enhance signal intensity.[1]

The basic principle involves placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. The 13C nuclei absorb energy and are excited to a higher energy state. When they relax back to the lower energy state, they emit a signal that is detected and converted into an NMR spectrum. The position of a signal in the spectrum, known as the chemical shift (δ) , is highly dependent on the chemical environment of the carbon atom.[2] This allows for the differentiation of carbon atoms within a molecule based on their bonding and proximity to various functional groups.

The number of signals in a 13C NMR spectrum corresponds to the number of unique carbon environments in the molecule.[3] Molecular symmetry can lead to fewer signals than the total number of carbon atoms, as symmetrically equivalent carbons will have the same chemical shift.[4]

The Role of 13C Labeling

Isotopic labeling with 13C is a powerful strategy to overcome the low natural abundance of this nucleus and to trace the metabolic fate of molecules. By strategically incorporating 13C atoms into a molecule, researchers can significantly enhance the signal intensity of specific carbon atoms, enabling more sensitive and targeted analysis.[5] This is particularly valuable in fields like drug development and metabolic research, where tracking the transformation of a specific compound within a biological system is crucial.

13C-labeling allows for the quantification of all members of a dynamic library from a single 13C NMR spectrum without requiring advanced instrumentation or complex experimental protocols.[5]

Quantitative 13C NMR Data

While standard 13C NMR is often considered a qualitative technique for structural elucidation, with careful experimental design, it can provide valuable quantitative information. For a 13C NMR spectrum to be quantitative, the integrated area of each signal must be directly proportional to the number of nuclei it represents. Two primary challenges to achieving quantitative results are the long spin-lattice relaxation times (T1) of 13C nuclei and the Nuclear Overhauser Effect (NOE), which can enhance the signal of protonated carbons in a non-uniform manner.[6]

To obtain quantitative data, specific experimental parameters must be employed:

-

Long Relaxation Delays: A delay time (d1) of at least five times the longest T1 of the carbons of interest should be used to ensure complete relaxation between pulses.[7]

-